4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S and its molecular weight is 431.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Anticonvulsant Activities : Research into thiazolidinone and benzamide derivatives has shown promising anticonvulsant activities. A study focused on the synthesis of thiazolidin-4-ones substituted with dimethylaminophenyl and benzamide groups, revealing compounds with significant anticonvulsant potential, comparable to diazepam (Senthilraja & Alagarsamy, 2012).
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those with benzamide components, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide structure led to enhanced activity, suggesting potential for antidementia agent development (Sugimoto et al., 1990).
Structural Diversity in Compound Libraries : Utilization of certain key intermediates for generating structurally diverse compound libraries has been explored. This includes reactions to produce various derivatives, demonstrating the versatility of such compounds in chemical synthesis (Roman, 2013).
Antimicrobial and Anti-inflammatory Research
Antimicrobial Activities : Novel synthesis methods have led to the creation of compounds with potential antimicrobial properties. For instance, thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial activities, suggesting applications in combating bacterial and fungal infections (Gouda et al., 2010).
Anti-inflammatory Effects : The development of nonsteroidal anti-inflammatory drugs (NSAIDs) utilizing dimethylamino benzamide and thiazole or thiazoline derivatives has been investigated, with some compounds exhibiting anti-inflammatory activity and minimal impact on myocardial function (Lynch et al., 2006).
Corrosion Inhibition and Chemical Reactivity
Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for steel in acidic environments. Their ability to adsorb onto surfaces suggests potential industrial applications in protecting metals from corrosion (Hu et al., 2016).
Synthetic Utility in Chemistry : The reactivity and utility of compounds containing dimethylamino benzamide structures in synthetic chemistry have been demonstrated through the creation of cyclic acetals and other derivatives, showcasing their potential in a variety of chemical transformations (Hanessian & Moralioglu, 1972).
Properties
IUPAC Name |
4-acetyl-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-14-6-11-19-20(15(14)2)23-22(28-19)25(13-12-24(4)5)21(27)18-9-7-17(8-10-18)16(3)26;/h6-11H,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYHBAXFWJVUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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